5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound with a unique structure that combines a pyridine ring with a pyrrolidine moiety.
Scientific Research Applications
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs.
Material Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with various biological targets.
Mode of Action
Compounds containing a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrrolidine-containing compounds are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties, as it can enhance the three-dimensional coverage of the molecule .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 5-chloropyridine-2-ol with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxypyridine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
- Pyrrolidine-2,5-dione
Uniqueness
5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine stands out due to its combination of a pyridine ring with a pyrrolidine moiety, which imparts unique chemical and biological properties. This structural feature makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECWIVJZAOUDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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